molecular formula C10H18O2 B023089 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 106034-27-9

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Cat. No.: B023089
CAS No.: 106034-27-9
M. Wt: 170.25 g/mol
InChI Key: AMXAFJMINFJAQS-UHFFFAOYSA-N
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Description

2,3,8-Trimethyl-1,4-dioxaspiro[44]nonane is an organic compound characterized by a spirocyclic structure containing two oxygen atoms and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under mild conditions. For example, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid has been proposed as an efficient method to obtain substituted spiro compounds . This reaction proceeds smoothly under mild conditions, yielding the desired product in high yields.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production. Specific details on large-scale industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl groups and oxygen atoms can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various molecules, influencing their reactivity and properties. Specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: A similar compound with a spirocyclic structure but without the methyl groups.

    1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with different positioning of oxygen atoms.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A spirocyclic compound with nitrogen atoms in the ring.

Uniqueness

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other spirocyclic compounds and potentially useful in specific applications where these features are advantageous.

Properties

IUPAC Name

2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-4-5-10(6-7)11-8(2)9(3)12-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXAFJMINFJAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1)OC(C(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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